molecular formula C8H9OP B14390998 (2,6-Dimethylphenyl)phosphanone CAS No. 89982-87-6

(2,6-Dimethylphenyl)phosphanone

Katalognummer: B14390998
CAS-Nummer: 89982-87-6
Molekulargewicht: 152.13 g/mol
InChI-Schlüssel: GWWHXBYCORAELN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-Dimethylphenyl)phosphanone is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a (2,6-dimethylphenyl) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)phosphanone typically involves the reaction of (2,6-dimethylphenyl)magnesium bromide with dichlorophenylphosphine. The reaction proceeds as follows:

(2,6-Dimethylphenyl)MgBr+Cl2PPh(2,6-Dimethylphenyl)PPh+MgBrCl\text{(2,6-Dimethylphenyl)MgBr} + \text{Cl}_2\text{PPh} \rightarrow \text{(2,6-Dimethylphenyl)PPh} + \text{MgBrCl} (2,6-Dimethylphenyl)MgBr+Cl2​PPh→(2,6-Dimethylphenyl)PPh+MgBrCl

This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphine. The product is then purified by distillation under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: (2,6-Dimethylphenyl)phosphanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

(2,6-Dimethylphenyl)phosphanone has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2,6-Dimethylphenyl)phosphanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects .

Vergleich Mit ähnlichen Verbindungen

    Dimethylphenylphosphine: Similar structure but lacks the (2,6-dimethyl) substitution.

    Triphenylphosphine: Contains three phenyl groups instead of the (2,6-dimethylphenyl) group.

    Diphenylphosphine: Contains two phenyl groups.

Uniqueness: (2,6-Dimethylphenyl)phosphanone is unique due to the presence of the (2,6-dimethylphenyl) group, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in catalysis and organic synthesis .

Eigenschaften

CAS-Nummer

89982-87-6

Molekularformel

C8H9OP

Molekulargewicht

152.13 g/mol

IUPAC-Name

1,3-dimethyl-2-phosphorosobenzene

InChI

InChI=1S/C8H9OP/c1-6-4-3-5-7(2)8(6)10-9/h3-5H,1-2H3

InChI-Schlüssel

GWWHXBYCORAELN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)P=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.